molecular formula C18H16Cl3NO3 B11707119 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide

Cat. No.: B11707119
M. Wt: 400.7 g/mol
InChI Key: YGPFWZZTLGLHIE-KPKJPENVSA-N
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Description

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a phenyl group, a trichloroethyl group, and a methoxyphenoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 3-phenylprop-2-enoyl chloride with 2,2,2-trichloro-1-(4-methoxyphenoxy)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trichloroethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The choice of reagents and conditions depends on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use, but common targets include proteins involved in signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • 1-[(2-chlorophenyl)(methylimino)methyl]cyclopentanol
  • 2-Fluorodeschloroketamine

Uniqueness

What sets (2E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16Cl3NO3

Molecular Weight

400.7 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]prop-2-enamide

InChI

InChI=1S/C18H16Cl3NO3/c1-24-14-8-10-15(11-9-14)25-17(18(19,20)21)22-16(23)12-7-13-5-3-2-4-6-13/h2-12,17H,1H3,(H,22,23)/b12-7+

InChI Key

YGPFWZZTLGLHIE-KPKJPENVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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